![molecular formula C17H30ClNSn B177036 2-Chloro-4-(tributylstannyl)pyridine CAS No. 1204580-73-3](/img/structure/B177036.png)
2-Chloro-4-(tributylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(tributylstannyl)pyridine, also known as 2-C4TP, is a chemical compound belonging to the class of organotin compounds. It is an organosilicon compound, meaning that it contains both carbon and silicon atoms. 2-C4TP is used in a variety of applications, including as a catalyst, a drug delivery agent, and a reagent in laboratory experiments. It has several advantages over other organotin compounds, including its low toxicity and its ability to form strong bonds with other molecules.
Scientific Research Applications
2-Chloro-4-(tributylstannyl)pyridine has a variety of scientific research applications, including as a catalyst, a drug delivery agent, and a reagent in laboratory experiments. It has been used as a catalyst in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. It has also been used as a drug delivery agent to deliver drugs to specific parts of the body. Furthermore, it has been used as a reagent in laboratory experiments, such as in the synthesis of organic compounds.
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(tributylstannyl)pyridine . For instance, factors such as pH and temperature could affect its stability and activity. Additionally, the presence of other substances in the environment could potentially influence its interactions with biological targets.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(tributylstannyl)pyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and store. Furthermore, it is relatively non-toxic and has no mutagenic or carcinogenic effects. However, it is not very soluble in water, and it is difficult to separate from other organotin compounds in a reaction mixture.
Future Directions
There are several potential future directions for the use of 2-Chloro-4-(tributylstannyl)pyridine in scientific research. For example, it could be used as a catalyst for the synthesis of other organotin compounds. Furthermore, it could be used as a drug delivery agent for targeted drug delivery. Additionally, it could be used as a reagent in the synthesis of other organic compounds. Finally, it could be used in the development of new catalysts for industrial processes.
Synthesis Methods
2-Chloro-4-(tributylstannyl)pyridine is synthesized via a reaction between a pyridine and tributyltin chloride. The reaction is performed in a polar solvent such as water or methanol, and the resulting product is a mixture of 2-Chloro-4-(tributylstannyl)pyridine and other organotin compounds. The reaction is typically performed at room temperature, and the reaction time is usually around one hour. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction is typically monitored by thin-layer chromatography, which can be used to identify the presence of 2-Chloro-4-(tributylstannyl)pyridine in the reaction mixture.
properties
IUPAC Name |
tributyl-(2-chloropyridin-4-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPKIZMQUATPKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601470 |
Source
|
Record name | 2-Chloro-4-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204580-73-3 |
Source
|
Record name | 2-Chloro-4-(tributylstannyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.